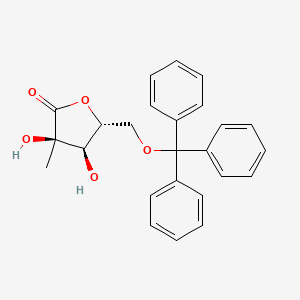

5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone: is a chemical compound that belongs to the class of ribonic gamma-lactones. It is characterized by the presence of a triphenylmethyl group attached to the 5-O position and a methyl group at the 2-c position of the D-ribonic gamma-lactone structure. This compound is often used in organic synthesis as a protecting group for hydroxyl functionalities due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone typically involves the protection of the hydroxyl group at the 5-O position of D-ribonic gamma-lactone with a triphenylmethyl (trityl) group. This can be achieved through the reaction of D-ribonic gamma-lactone with triphenylmethyl chloride (TrCl) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the triphenylmethyl protecting group, revealing the free hydroxyl group.

Substitution: The triphenylmethyl group can be substituted with other protecting groups or functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent to remove the triphenylmethyl group.

Substitution: Reagents such as tosyl chloride (TsCl) and mesyl chloride (MsCl) can be used for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically results in the formation of free hydroxyl groups .

Scientific Research Applications

Chemistry: In organic chemistry, 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone is used as a protecting group for hydroxyl functionalities. It allows for selective reactions to occur at other functional groups without interference from the hydroxyl group .

Biology and Medicine: The compound is used in the synthesis of nucleoside analogs and other biologically active molecules. It plays a crucial role in the development of antiviral and anticancer agents by protecting sensitive hydroxyl groups during multi-step synthetic processes .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and ease of removal make it an ideal protecting group for large-scale synthesis .

Mechanism of Action

The mechanism of action of 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone primarily involves its role as a protecting group. The triphenylmethyl group stabilizes the hydroxyl functionality by preventing unwanted reactions. Upon completion of the desired synthetic steps, the triphenylmethyl group can be removed under mild acidic conditions, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

2,3-O-Isopropylidene-5-O-(triphenylmethyl)-α-D-ribofuranosyl-triphenylstannane: This compound also features a triphenylmethyl group as a protecting group but differs in its additional isopropylidene and triphenylstannane functionalities.

5-O-Phosphono-alpha-D-ribofuranosyl diphosphate: This compound is involved in the biosynthesis of nucleotides and has a different functional group arrangement compared to 5-O-(Triphenylmethyl)-2-c-methyl-D-ribonic-gamma-lactone.

Uniqueness: The uniqueness of this compound lies in its specific structure, which provides stability and ease of removal as a protecting group. Its ability to protect hydroxyl groups selectively makes it valuable in complex synthetic processes, particularly in the pharmaceutical industry .

Biological Activity

5-O-(Triphenylmethyl)-2-C-methyl-D-ribonic-gamma-lactone is a synthetic compound notable for its potential biological activities, particularly as an antiviral agent. This article explores the compound's structure, synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C_{24}H_{30}O_{5}

- Molecular Weight : Approximately 404.46 g/mol

- Appearance : White to off-white crystalline solid

The compound features a triphenylmethyl group and a C-methyl modification on the D-ribonic acid backbone, enhancing its lipophilicity and potentially influencing its biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Protection of Hydroxyl Groups : The hydroxyl groups on the ribose are protected to prevent unwanted reactions during subsequent steps.

- C-Methylation : A methyl group is introduced at the C-2 position using appropriate reagents.

- Formation of Gamma-Lactone : The final step involves cyclization to form the gamma-lactone structure, which is crucial for its biological activity.

Antiviral Potential

Preliminary studies indicate that this compound exhibits antiviral activity against various RNA viruses. This activity is attributed to its ability to interact with viral enzymes or nucleic acid synthesis pathways, potentially inhibiting viral replication.

Mechanism of Action

The mechanism through which this compound exerts its antiviral effects may involve:

- Inhibition of Viral Enzymes : Compounds in this class often act as inhibitors of viral polymerases or proteases.

- Interference with Nucleic Acid Synthesis : By mimicking natural substrates, it may disrupt the replication processes of viruses.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits replication of RNA viruses | |

| Enzyme Inhibition | Potential inhibition of viral polymerases | |

| Nucleic Acid Interaction | Disruption of viral nucleic acid synthesis |

Case Study: Antiviral Screening

A study conducted on derivatives of ribonucleosides highlighted the antiviral efficacy of compounds similar to this compound. The results demonstrated significant inhibition of viral replication in vitro, suggesting that further exploration into this compound could yield promising therapeutic agents for viral infections.

Properties

IUPAC Name |

(3R,4R,5R)-3,4-dihydroxy-3-methyl-5-(trityloxymethyl)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O5/c1-24(28)22(26)21(30-23(24)27)17-29-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-22,26,28H,17H2,1H3/t21-,22-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKVXSPBBICHNI-CQOQZXRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](OC1=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.